

# **ARRY-371797 Technical Support Center: Adverse Events and Side Effect Profile**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | ARRY-371797 |           |
| Cat. No.:            | B605591     | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the adverse events and side effect profile of **ARRY-371797** (also known as PF-07265803), a selective p38α mitogen-activated protein kinase (MAPK) inhibitor. The information is compiled from clinical trial data and is intended to assist in experimental design and troubleshooting.

### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ARRY-371797?

A1: ARRY-371797 is a potent and selective oral inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] In the context of lamin A/C (LMNA)-related dilated cardiomyopathy (DCM), cellular stress leads to the hyperactivation of the p38 MAPK pathway.[1][3] This activation is implicated in cardiomyocyte apoptosis, hypertrophy, and decreased contractility.[4] ARRY-371797 works by selectively inhibiting p38α, thereby aiming to mitigate these downstream pathological effects.[1][2]

Q2: What is the overall safety profile of ARRY-371797 observed in clinical trials?

A2: Across Phase 2 and Phase 3 clinical trials, **ARRY-371797** was generally well-tolerated.[5] The overall safety profile was found to be similar to that of the placebo. No new or unexpected safety signals were detected in the larger Phase 3 REALM-DCM trial.[3] Importantly, the discontinuation of the REALM-DCM trial was due to a determination of futility in meeting the primary endpoint, not due to safety concerns.



Q3: Were there any major or serious side effects directly attributed to ARRY-371797?

A3: No major side effects were reported to be associated with **ARRY-371797** treatment.[6] In the Phase 2 study, while nine grade 3/4 adverse events were reported in three patients, none were considered by the investigators to be related to the study drug. Most adverse events were described as mild in severity.

Q4: How should I handle an unexpected adverse event in my experimental model?

A4: If an unexpected adverse event is observed, it is crucial to first document the event in detail, including its severity and duration. For in-vivo studies, monitor the subject closely and consider dose reduction or temporary discontinuation of **ARRY-371797** to assess for a causal relationship. It is also advisable to compare the observed adverse event with the known side effect profile from clinical trials to determine if it is a novel finding.

### **Troubleshooting Guide**



| Issue                                  | Potential Cause                                                                                  | Recommended Action                                                                                                                                                         |
|----------------------------------------|--------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected cellular toxicity in vitro  | Off-target effects at high concentrations, specific cell line sensitivity.                       | Perform a dose-response curve to determine the EC50 and optimal non-toxic concentration. Test on a different cell line to assess for cell-type specific effects.           |
| Inconsistent results in animal models  | Variability in drug metabolism,<br>underlying health status of<br>animals.                       | Ensure consistent dosing and administration route. Monitor animal health closely and exclude subjects with preexisting conditions that may confound results.               |
| Observed cardiac arrhythmia<br>in vivo | Potential pro-arrhythmic effect in specific models, interaction with other experimental factors. | Review the known cardiac safety profile. Consider continuous ECG monitoring to characterize the arrhythmia.  Assess for any confounding factors in the experimental setup. |

### **Data on Adverse Events**

The following tables summarize the adverse events reported in the clinical trials of **ARRY-371797**.

## Table 1: Adverse Events in the Phase 3 REALM-DCM Trial

This table presents the most frequent medical problems reported in the REALM-DCM study, comparing participants who received **ARRY-371797** with those who received a placebo.



| Medical Problem               | ARRY-371797 (N=40) | Placebo (N=37) |
|-------------------------------|--------------------|----------------|
| Ventricular Tachycardia       | 8 (20.0%)          | 11 (29.7%)     |
| Headache                      | 5 (12.5%)          | 3 (8.1%)       |
| Diarrhea                      | 4 (10.0%)          | 2 (5.4%)       |
| Nausea                        | 4 (10.0%)          | 1 (2.7%)       |
| Fatigue                       | 3 (7.5%)           | 4 (10.8%)      |
| Dizziness                     | 3 (7.5%)           | 2 (5.4%)       |
| Atrial Fibrillation           | 2 (5.0%)           | 5 (13.5%)      |
| Back Pain                     | 2 (5.0%)           | 2 (5.4%)       |
| Dyspnea (Shortness of Breath) | 2 (5.0%)           | 2 (5.4%)       |
| Nasopharyngitis (Common Cold) | 2 (5.0%)           | 1 (2.7%)       |

Data sourced from a Pfizer clinical study results summary.

### **Table 2: Overview of Adverse Events in the Phase 2 Trial**

In a Phase 2 study involving 12 patients with LMNA-related DCM, a total of 69 adverse events were reported. The majority of these events were considered mild (grade 1/2) in severity.

The most frequently reported categories of adverse events were:

- Gastrointestinal disorders (6 patients)
- Laboratory abnormalities (6 patients)
- Cardiac disorders (5 patients)
- Infections and infestations (4 patients)
- Skin and subcutaneous tissue disorders (4 patients)



Nine grade 3/4 adverse events were reported in three patients; however, none of these were deemed to be related to the study drug by the investigator.

# Experimental Protocols Methodology for Assessing Adverse Events in Clinical Trials

The monitoring and reporting of adverse events (AEs) in the **ARRY-371797** clinical trials followed standard industry practices to ensure participant safety and data integrity.

- Identification and Recording: Any untoward medical occurrence in a trial participant, whether or not considered to be treatment-related, was recorded as an adverse event. This included self-reported symptoms, observations by clinical staff, and abnormal laboratory findings.
- Severity Grading: AEs were graded for severity, typically on a scale from Grade 1 (Mild) to Grade 5 (Death).
- Causality Assessment: The relationship of the adverse event to the investigational drug was assessed by the investigator as either related or not related.
- Serious Adverse Event (SAE) Reporting: An AE was classified as serious if it resulted in death, was life-threatening, required inpatient hospitalization, or resulted in persistent or significant disability/incapacity. All SAEs were reported to the sponsor and regulatory authorities within strict timelines.

# Standardized Protocol for the 6-Minute Walk Test (6MWT)

The 6-Minute Walk Test was a key efficacy endpoint in the clinical trials for **ARRY-371797**. The following is a standardized protocol for conducting this test:

- Preparation:
  - The test is conducted indoors on a flat, hard surface along a corridor of at least 30 meters.



- The length of the corridor is marked every 3 meters, with cones marking the turnaround points.
- Participants should rest for at least 10 minutes before the test.
- Baseline heart rate, blood pressure, and oxygen saturation are recorded.
- Instructions to the Participant:
  - The objective of the test is to walk as far as possible in 6 minutes.
  - Participants are instructed to walk from one end of the corridor to the other, turning around the cones.
  - They are permitted to slow down and stop if necessary, but are encouraged to resume walking as soon as they are able.
- · During the Test:
  - The timer starts when the participant begins walking.
  - Standardized phrases of encouragement are given at regular intervals.
  - The number of laps is counted.
- After the Test:
  - The total distance walked is calculated and recorded.
  - Post-test heart rate, blood pressure, and oxygen saturation are measured.
  - The participant's perceived level of exertion is assessed using a standardized scale (e.g., Borg scale).

### **Visualizations**





Click to download full resolution via product page

Caption: p38 MAPK Signaling Pathway in LMNA-Related Dilated Cardiomyopathy and the Point of Intervention for **ARRY-371797**.





Click to download full resolution via product page



Caption: Experimental Workflow for the Assessment and Reporting of Adverse Events in a Clinical Trial Setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From gene to mechanics: a comprehensive insight into the mechanobiology of LMNA mutations in cardiomyopathy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase
   2 Study PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [ARRY-371797 Technical Support Center: Adverse Events and Side Effect Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605591#adverse-events-and-side-effect-profile-of-arry-371797]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com